
N-Acetyl-L-Valine-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-Valine-15N is a labeled amino acid derivative where the nitrogen atom is isotopically enriched with nitrogen-15. This compound is a variant of N-Acetyl-L-Valine, an N-acyl-alpha amino acid. The isotopic labeling with nitrogen-15 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-Valine-15N typically involves the acetylation of L-Valine-15N. The process begins with L-Valine-15N, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical instruments to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
N-Acetyl-L-Valine-15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
N-Acetyl-L-Valine-15N has a wide range of applications in scientific research:
Chemistry: It is used in NMR spectroscopy to study molecular structures and dynamics due to the nitrogen-15 isotope’s favorable NMR properties.
Biology: The compound is used in metabolic studies to trace nitrogen pathways and understand amino acid metabolism.
Medicine: It is employed in drug development and pharmacokinetic studies to investigate the behavior of nitrogen-containing compounds in biological systems.
Industry: this compound is used in the production of labeled peptides and proteins for various industrial applications.
作用機序
The mechanism of action of N-Acetyl-L-Valine-15N is primarily related to its role as a labeled amino acid. In NMR spectroscopy, the nitrogen-15 isotope provides enhanced sensitivity and resolution, allowing for detailed analysis of molecular structures and interactions. The compound interacts with molecular targets through its amino and carboxyl groups, participating in various biochemical pathways.
類似化合物との比較
Similar Compounds
N-Acetyl-L-Valine: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
N-Acetyl-D-Valine: The D-isomer of the compound, which has different stereochemistry and may exhibit different biological activities.
L-Valine-15N: The non-acetylated version of the compound, used in studies focusing on the amino acid itself.
Uniqueness
N-Acetyl-L-Valine-15N is unique due to its isotopic labeling with nitrogen-15, which provides significant advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise and detailed studies of molecular structures and dynamics, making it a valuable tool in various scientific research fields.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
N-[(3S)-2-hydroxy-4-methylpent-1-en-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8(6(3)10)9-7(4)11/h5,8,10H,3H2,1-2,4H3,(H,9,11)/t8-/m0/s1/i9+1 |
InChIキー |
LWLMDAHVAJIJAT-DMSOPOIOSA-N |
異性体SMILES |
CC(C)[C@@H](C(=C)O)[15NH]C(=O)C |
正規SMILES |
CC(C)C(C(=C)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




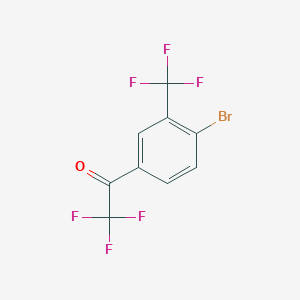



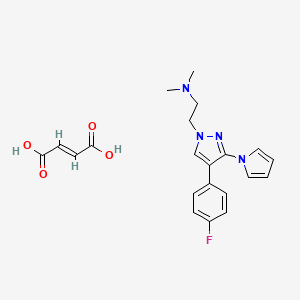
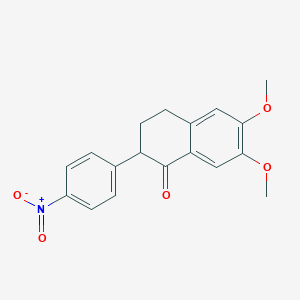
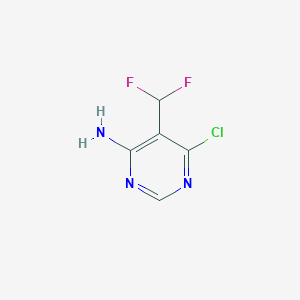
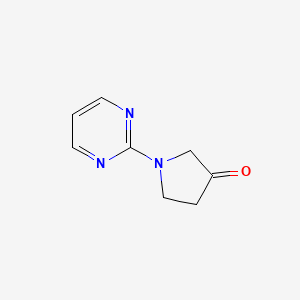
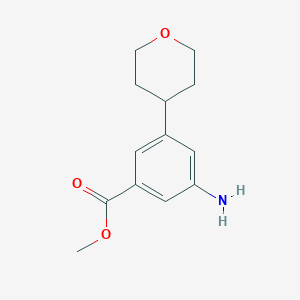
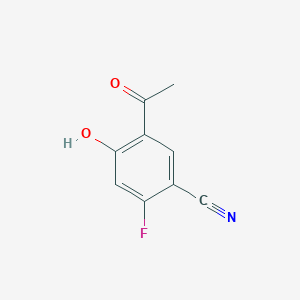
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)

